molecular formula C5H5N3 B1218700 1H-Imidazo[1,2-b]pyrazole CAS No. 251-80-9

1H-Imidazo[1,2-b]pyrazole

Cat. No.: B1218700
CAS No.: 251-80-9
M. Wt: 107.11 g/mol
InChI Key: MFGQIJCMHXZHHP-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-b]pyrazole is a nitrogen-rich fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. It is recognized as a potent non-classical isostere of the indole ring, a substitution strategy that has been shown to markedly improve aqueous solubility in drug candidates, as demonstrated in isosteres of drugs like pruvanserin . This core structure displays a wide spectrum of biological activities, making it a valuable building block for developing novel therapeutic agents. Research highlights its potential as an anticancer agent, with specific derivatives exhibiting growth inhibition against various human cancer cell lines . Furthermore, the scaffold is a key precursor for COX-2 inhibitors with anti-inflammatory and immunomodulatory potential, and has also shown promise in developing anti-angiogenic compounds that inhibit pathways like p38MAPK . Beyond pharmaceuticals, functionalized 1H-imidazo[1,2-b]pyrazoles serve as precursors for push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, which are of interest in materials science for their fluorescent properties . The compound can be efficiently synthesized and diversified through modern methodologies, including regioselective magnesiation and zincation using TMP-bases, as well as versatile multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction . This synthetic flexibility allows for selective functionalization at multiple positions, enabling the rapid generation of diverse libraries for structure-activity relationship (SAR) studies . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGQIJCMHXZHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947957
Record name 5H-Imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-80-9
Record name Imidazopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazo 1,2 B Pyrazole and Its Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-b]pyrazole Scaffold

The synthesis of the 1H-imidazo[1,2-b]pyrazole core has been achieved through a variety of chemical strategies, ranging from classical cyclocondensation reactions to modern multi-component approaches. These methods offer different advantages in terms of efficiency, diversity, and reaction conditions.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Appropriate Precursors

A foundational and widely employed method for constructing the pyrazole (B372694) ring, a key component of the imidazo[1,2-b]pyrazole system, is the cyclocondensation reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govevitachem.commdpi.comnih.gov This classical approach is valued for its simplicity and the ready availability of starting materials. nih.gov

The reaction typically involves the condensation of a hydrazine with a β-diketone, which can lead to the formation of two regioisomers depending on the substitution pattern of the diketone. mdpi.com The regioselectivity of this reaction is influenced by both the electronic and steric properties of the substituents on the 1,3-dicarbonyl precursor. nih.gov For instance, when an aryl group and an alkyl group are present, the reaction often favors one regioisomer over the other. nih.gov Similarly, acetylenic ketones have been used as precursors, reacting with hydrazine derivatives to yield pyrazole regioisomers. nih.govmdpi.com

In the context of synthesizing the fused imidazo[1,2-b]pyrazole system, this strategy is often the first step in a multi-step sequence. A common pathway involves the initial formation of a substituted aminopyrazole through the cyclocondensation of hydrazine with a suitable precursor like ethoxymethylene malononitrile (B47326). beilstein-journals.orgnih.gov This aminopyrazole intermediate then undergoes a subsequent cyclization to form the fused imidazole (B134444) ring. beilstein-journals.org For example, 3-amino-1H-pyrazole derivatives can react with reagents like glyoxal (B1671930) under acidic conditions to construct the fused imidazole portion of the scaffold. While historically significant, these methods can sometimes be limited by long reaction times and the need for multiple purification steps.

Multi-component Reactions (MCRs) for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have become a powerful tool in modern organic synthesis. For the construction of 1H-imidazo[1,2-b]pyrazoles, the Groebke–Blackburn–Bienaymé (GBB) reaction is a particularly prominent and efficient MCR. nih.govresearchgate.netresearchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that brings together an amino-substituted heteroaromatic compound (an amidine), an aldehyde, and an isocyanide to rapidly assemble fused imidazole heterocycles. researchgate.netresearchgate.netnih.gov This reaction has been successfully adapted for the synthesis of a wide array of this compound derivatives by using 5-aminopyrazoles as the key amidine component. beilstein-journals.orgnih.govresearchgate.net The GBB reaction is prized for its operational simplicity and its ability to generate molecular diversity, making it a cornerstone of modern approaches to this scaffold. beilstein-journals.orggrafiati.com

The general mechanism involves the initial formation of an imine from the aminopyrazole and the aldehyde, which is then activated by a catalyst. The isocyanide subsequently undergoes a [4+1] cycloaddition with the activated imine, followed by an aromatizing step to yield the final this compound product. nih.govrug.nl

A significant advancement in the GBB reaction for imidazo[1,2-b]pyrazole synthesis is the development of one-pot, two-step protocols. beilstein-journals.orgnih.govresearchgate.net This approach combines the initial synthesis of the required 5-aminopyrazole intermediate with the subsequent GBB reaction in a single reaction vessel, avoiding the isolation of intermediates. beilstein-journals.orgnih.gov For example, the cyclocondensation of ethoxymethylene malononitrile with hydrazine to form 5-aminopyrazole-4-carbonitrile can be performed first, followed by the direct addition of an aldehyde, an isocyanide, and a catalyst to complete the GBB reaction. beilstein-journals.orgnih.gov This sequential one-pot method has been shown to be highly efficient, providing access to a library of 46 different imidazo[1,2-b]pyrazole derivatives with yields reaching up to 83%. beilstein-journals.orggrafiati.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign GBB reaction protocols. researchgate.netresearchgate.net The use of water as a solvent or co-solvent has been explored. beilstein-journals.orgbeilstein-journals.org For instance, adding water to the GBB reaction step after the initial microwave-assisted formation of the aminopyrazole in ethanol (B145695) has been part of an optimized, green-compatible protocol. beilstein-journals.org Furthermore, catalysts like etidronic acid have been employed as a green alternative, promoting the reaction efficiently at room temperature in a methanol/water mixture. researchgate.netbeilstein-journals.orgbeilstein-journals.org These approaches aim to reduce the use of hazardous solvents and reagents, making the synthesis more sustainable. researchgate.net

The GBB reaction is typically catalyzed by either Brønsted or Lewis acids, which are crucial for activating the imine intermediate towards nucleophilic attack by the isocyanide. beilstein-journals.orgnih.govrug.nl The choice of catalyst can significantly impact the reaction rate and yield. beilstein-journals.org

A variety of Lewis acids have been successfully employed, including scandium(III) triflate (Sc(OTf)₃), which is one of the most common and effective catalysts for this transformation. researchgate.netrug.nlbeilstein-journals.orgbeilstein-journals.org Other Lewis acids such as indium(III) salts, ytterbium(III) triflate (Yb(OTf)₃), and gadolinium(III) triflate (Gd(OTf)₃) have also been utilized. beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Brønsted acids are also widely used and often provide comparable or even superior results. beilstein-journals.org Catalysts like p-toluenesulfonic acid (PTSA), perchloric acid (HClO₄), and trifluoroacetic acid (TFA) have proven effective. beilstein-journals.orgbeilstein-journals.org In a comparative study for the synthesis of a model this compound, TFA in ethanol was found to give the best results among the tested Brønsted acids. beilstein-journals.org The optimization of catalytic conditions is a key aspect of developing efficient GBB protocols, with catalyst loading typically ranging from 5 to 30 mol%. beilstein-journals.orgnih.gov

An optimization study for a model GBB reaction to synthesize compound 6 (2-(4-methylphenyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile) highlighted the necessity of a catalyst, as no reaction occurred in its absence. The study compared various catalysts as shown in the table below. beilstein-journals.org

EntryCatalyst (mol%)SolventTime (min)Yield (%)
1NoneEtOH14400
2In(OTf)₃ (10)EtOH6067
3InCl₃ (10)EtOH6061
4TMSCl (20)EtOH6054
5PTSA (20)EtOH6062
6HClO₄ (20)EtOH1565
7TFA (20)EtOH1579

Data sourced from a study on the synthesis of 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.org

Microwave irradiation has emerged as a valuable technique to accelerate the synthesis of 1H-imidazo[1,2-b]pyrazoles, particularly in the context of GBB reactions. beilstein-journals.orgresearchgate.net This non-classical heating method can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and cleaner reaction profiles.

In the sequential one-pot synthesis of imidazo[1,2-b]pyrazoles, microwave heating has been effectively used for the initial cyclocondensation step to form the 5-aminopyrazole intermediate. beilstein-journals.orgnih.gov For example, the reaction of ethoxymethylene malononitrile with hydrazine in ethanol can be completed in just 10 minutes at 80°C under microwave irradiation (150 W), achieving full conversion. beilstein-journals.orgnih.gov This rapid formation of the key intermediate allows the subsequent room-temperature GBB reaction to proceed efficiently, enabling the swift generation of a diverse library of products. beilstein-journals.orgnih.gov The use of microwave assistance is a key component of modern, rapid, and efficient protocols for accessing the this compound scaffold.

Catalytic Conditions and Optimization (e.g., Lewis vs. Brønsted Acid Catalysis)
Ugi Four-Component Reaction (U-4CR) Modifications for N,N-Heterobicyclic Systems

The Ugi four-component reaction (U-4CR) is a powerful tool in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials. d-nb.infonih.gov Modifications of the conventional U-4CR, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), provide an efficient route to N,N-heterobicyclic systems. d-nb.infobeilstein-journals.org This reaction involves the combination of an amine, an aldehyde, and an isocyanide. beilstein-journals.org When a bifunctional 2-amino-substituted heterocycle is used as the amine component, an intramolecular N-trapping procedure leads to the formation of fused N,N-heterobicyclic systems. d-nb.info

In the context of this compound synthesis, 5-aminopyrazoles serve as the key bifunctional starting material. The GBB-3CR of functionalized 5-aminopyrazoles with various aldehydes and isocyanides has been shown to be a facile and regioselective method for the assembly of the imidazo[1,2-b]pyrazole core. beilstein-journals.orgresearchgate.net This approach has been utilized to create a library of this compound derivatives with yields up to 83%. beilstein-journals.orgresearchgate.net The reaction typically proceeds at room temperature and can be promoted by a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or perchloric acid (HClO4). beilstein-journals.orgresearchgate.net

A notable advancement in this area is the development of a sequential one-pot, two-step GBB protocol. beilstein-journals.orgresearchgate.net This method involves the in situ formation of the 5-aminopyrazole intermediate via microwave-assisted cyclocondensation, followed by the GBB-3CR without the need for isolation of the intermediate. beilstein-journals.orgnih.gov This streamlined process enhances the efficiency and sustainability of the synthesis. d-nb.info

Reactions Involving 5-Aminopyrazoles as Key Building Blocks

5-Aminopyrazoles are versatile and crucial building blocks for the synthesis of 1H-Imidazo[1,2-b]pyrazoles and other condensed heterocyclic systems. beilstein-journals.orgresearchgate.net Their utility stems from the presence of two nucleophilic nitrogen atoms that can participate in cyclization reactions.

One common approach involves the reaction of 5-aminopyrazoles with α-haloketones. For instance, the reaction of 5-amino-3-phenyl-1H-pyrazole with a p-chloroketone following an aza-Wittig reaction yields imidazo[1,2-b]pyrazoles. scirp.org Similarly, reacting 2-bromoacetylthiadiazole with 5-aminopyrazoles in ethanol under reflux conditions produces imidazo[1,2-b]pyrazole derivatives. researchgate.net

Another strategy is the acylation of 5-aminopyrazoles followed by cyclization. For example, acylation of 5-amino-3-substituted-1H-pyrazole with chloroacetyl chloride in a basic medium leads to the formation of 3H-imidazo[1,2-b]pyrazol-2-ol. scirp.org Furthermore, the reaction of 5-amino-3-phenyl-1H-pyrazole with hydroximoyl chloride results in 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles. scirp.org

The GBB-3CR, as discussed in the previous section, is a prime example of a reaction that heavily relies on 5-aminopyrazoles as the foundational component for constructing the this compound scaffold. beilstein-journals.orgresearchgate.net The choice of substituents on the 5-aminopyrazole ring significantly influences the properties and potential applications of the resulting imidazo[1,2-b]pyrazole derivatives. beilstein-journals.orgnih.gov

Dehydration and Cyclisation Reactions for Imidazo[1,2-b]pyrazole Formation

Dehydration and subsequent cyclization are key steps in several synthetic routes to 1H-Imidazo[1,2-b]pyrazoles. These reactions typically involve an intermediate that possesses a hydroxyl group, which is eliminated to facilitate the ring closure.

A prominent example is the acid-catalyzed cyclization of N-substituted 5-aminopyrazoles. For instance, the formylation of amino-1-(2-hydroxyethyl)pyrazole followed by cyclization with sodium hydride (NaH) produces 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. scirp.org In another case, ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate undergoes intramolecular dehydration and cyclization in the presence of concentrated sulfuric acid to form ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate. The mechanism involves protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation, which then undergoes cyclization.

The intramolecular cyclodehydration of α-hydrazino acids followed by condensation with β-ketonitriles has also been utilized to form the imidazo[1,2-b]pyrazol-2-one ring system. nih.gov This demonstrates the versatility of dehydration-cyclization strategies in accessing different oxidation states of the imidazo[1,2-b]pyrazole core.

Ring-Closing Reactions and Intramolecular Cyclizations

Intramolecular cyclization is a fundamental strategy for the formation of the this compound ring system. These reactions often involve the formation of a new bond between two atoms within the same molecule, leading to the fused bicyclic structure.

One such approach involves the alkylation of a 5-aminopyrazole derivative with a halo reagent, followed by intramolecular cyclization. researchgate.net This method has been used to synthesize various imidazo[1,2-b]pyrazole derivatives. researchgate.net The key step is the formation of an intermediate that is poised for ring closure.

Vinyldiazo compounds can undergo a thermal electrocyclization to form pyrazoles, and this principle can be extended to the synthesis of fused pyrazole systems. organic-chemistry.org While not a direct synthesis of this compound, this type of intramolecular cyclization highlights a potential pathway that could be adapted for this scaffold.

Furthermore, intramolecular cyclodehydration reactions, as mentioned previously, are a specific type of ring-closing reaction where the formation of the new ring is driven by the elimination of water. nih.gov These reactions are often mediated by strong acids or other dehydrating agents. scirp.org

Regioselective Synthesis and Control in this compound Formation

The synthesis of 1H-Imidazo[1,2-b]pyrazoles often presents challenges related to regioselectivity and tautomerism. Controlling the precise arrangement of atoms in the final product is crucial for its biological activity and other properties.

Addressing Regioisomeric and Tautomeric Forms (e.g., 1H- and 5H-Imidazo[1,2-b]pyrazoles)

The GBB-3CR of functionalized pyrazoles can potentially lead to the formation of two regioisomers and four different tautomeric forms for each regioisomer. beilstein-journals.orgresearchgate.net These include the 1H- and 5H-imidazo[1,2-b]pyrazoles, each with the possibility of an endocyclic or exocyclic double bond. beilstein-journals.org

Careful selection of reaction conditions and starting materials is essential to control the regiochemical outcome. For example, in the GBB-3CR of 5-aminopyrazole-4-carbonitrile, the use of a catalytic amount of HClO4 in ethanol has been shown to exclusively produce the this compound core with an endocyclic double bond. beilstein-journals.org The structure of the product was confirmed through extensive 1D and 2D NMR techniques, which ruled out the presence of other regioisomeric and tautomeric forms. beilstein-journals.org

In other reported syntheses, the products have been described as 5H-imidazo[1,2-b]pyrazoles, but often without definitive 2D NMR-based evidence. researchgate.netbeilstein-journals.org The regiochemical outcome of the cyclocondensation of hydrazine derivatives with acetylenic ketones can also lead to a mixture of regioisomers. nih.gov Therefore, rigorous characterization of the products is paramount to ensure the desired regioisomer is obtained.

Strategies for Selective Substitution Patterns on the Imidazo[1,2-b]pyrazole Core

The functionalization of the this compound scaffold allows for the fine-tuning of its properties. nih.gov Several strategies have been developed for the selective introduction of substituents at various positions of the core.

One powerful method involves the use of regioselective metalations. nih.govrsc.org By employing bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), selective magnesiation can be achieved at specific positions, which can then be trapped with various electrophiles. nih.govrsc.org For instance, a cyano-substituted this compound can be selectively magnesiated at the 3-position and subsequently reacted with electrophiles to introduce a range of functional groups. nih.govrsc.org

Further functionalization can be achieved by employing a second metalation step. For example, a 3-ester substituted N-heterocycle can be selectively metalated at the 2-position using a bis-base like TMP2Zn·MgCl2·2LiCl. researchgate.net This allows for the introduction of a third substituent.

Direct arylation reactions also provide a means for selective functionalization. A regioselective palladium-catalyzed direct arylation of the C-3 position of the imidazo[1,2-b]pyrazole core has been developed, allowing for the introduction of a wide range of aryl groups with good to excellent yields. researchgate.net

These selective functionalization strategies, including Br/Mg-exchange and regioselective magnesiations and zincations, provide a toolbox for creating a diverse library of substituted 1H-Imidazo[1,2-b]pyrazoles with tailored properties for various applications. nih.govrsc.orgresearchgate.net

Data Tables

Table 1: Selected Examples of GBB-3CR for the Synthesis of 1H-Imidazo[1,2-b]pyrazoles

AldehydeIsocyanideCatalystSolventYield (%)Reference
p-Tolualdehydetert-Butyl isocyanideTFAWater/EtOH (1:1)79 d-nb.info
p-Tolualdehydetert-Butyl isocyanideHClO4EtOH59 beilstein-journals.orgnih.gov
Various aromatic aldehydesVarious isocyanidesTFAWater/EtOH23-83 beilstein-journals.org

Table 2: Regioselective Functionalization of the this compound Core

Position of FunctionalizationMethodReagentElectrophileProduct SubstituentYield (%)Reference
C-3Regioselective MagnesiationTMPMgCl·LiClCopper-catalyzed allylationAllyl65 nih.govrsc.org
C-3Regioselective MagnesiationTMPMgCl·LiClS-phenyl sulfonothioateThiophenyl69 nih.govrsc.org
C-3Regioselective MagnesiationTMPMgCl·LiClEthyl cyanoformateEthyl ester65 nih.govrsc.org
C-2Regioselective ZincationTMP2Zn·MgCl2·2LiClVarious electrophilesVarious- researchgate.net
C-3Direct ArylationPalladium catalystAryl halidesArylGood to excellent researchgate.net

Green Chemistry Principles in this compound Synthesis

Eco-friendly Catalysts and Solvent Systems

A key aspect of green synthesis is the use of environmentally benign catalysts and solvents. In the context of this compound synthesis, researchers have explored various alternatives to traditional, often hazardous, reagents.

One notable advancement is the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the construction of complex molecules in a single step from multiple starting materials. beilstein-journals.orgresearchgate.net This approach inherently reduces waste and improves step economy. beilstein-journals.org The optimization of the GBB reaction has been a focus, with studies investigating various catalysts to enhance reaction rates and yields under greener conditions. beilstein-journals.orgresearchgate.net

For instance, a study on the GBB three-component reaction (GBB-3CR) for synthesizing 1H-imidazo[1,2-b]pyrazoles systematically screened different catalysts. While Lewis acids like indium(III) salts and TMSCl showed good results, Brønsted acids such as PTSA and HClO₄ were also effective. beilstein-journals.org Notably, trifluoroacetic acid (TFA) in an ethanol/water mixture proved to be an optimal catalytic system, offering high yields and short reaction times. beilstein-journals.org The use of a water/ethanol mixture as a solvent system is a significant step towards a greener protocol, as it is less toxic and more environmentally friendly than many organic solvents. beilstein-journals.orgnih.gov

Another example of a green catalyst is Etidronic acid (HEDP), which has been successfully employed in the GBB reaction to produce this compound derivatives. researchgate.net The use of HEDP in a methanol/water solvent system was shown to be superior in terms of yield and milder reaction conditions compared to other catalysts. researchgate.net Acetic acid has also been utilized as both a catalyst and a solvent, providing an eco-friendly and efficient method for the synthesis of related pyrimidine-fused systems. tandfonline.com

The following table summarizes the performance of different catalysts and solvent systems in the GBB-3CR for the synthesis of a model this compound.

Catalyst (mol%)SolventTime (min)Yield (%)
NoneEtOH24h0
In(OTf)₃ (10)EtOH3067
InCl₃ (10)EtOH4565
TMSCl (20)EtOH6062
PTSA (20)EtOH3063
HClO₄ (20)EtOH1559
TFA (20)EtOH1571
TFA (20)water/EtOH (1:1)1579
Data sourced from a study on the GBB-3CR of 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide. beilstein-journals.org

Atom Economy and Reaction Efficiency

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions, by their nature, excel in this regard. The one-pot synthesis of 1H-imidazo[1,2-b]pyrazoles via the GBB reaction is a prime example of high atom economy, as it combines three or more components directly into the desired heterocyclic core, minimizing the formation of byproducts. beilstein-journals.orgacs.org

Reaction efficiency is further enhanced by optimizing reaction conditions. The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. beilstein-journals.orgnih.gov For example, the initial step in a sequential one-pot synthesis of 1H-imidazo[1,2-b]pyrazoles, the formation of 5-aminopyrazole-4-carbonitrile, was completed with full conversion under microwave irradiation at 80°C in just 10 minutes. beilstein-journals.org This contrasts with conventional heating methods that often require longer reaction times. nih.gov

The efficiency of these green synthetic protocols is evident in the high yields achieved, often exceeding 80%. beilstein-journals.orgresearchgate.net This demonstrates that environmentally conscious methodologies can be both effective and practical for the synthesis of complex heterocyclic compounds.

Diversity-Oriented Synthesis (DOS) of this compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating a wide range of structurally diverse molecules for biological screening. researchgate.netnih.gov The this compound scaffold is an excellent candidate for DOS due to the multiple points of diversification offered by its synthetic routes. nih.gov

The GBB reaction is particularly well-suited for DOS, as it allows for the introduction of diversity at three different positions of the this compound core by simply varying the starting aldehyde, isocyanide, and aminopyrazole components. beilstein-journals.orgresearchgate.net This has enabled the rapid construction of large libraries of this compound derivatives. beilstein-journals.org

One study described the creation of a 46-membered library of 1H-imidazo[1,2-b]pyrazoles using a sequential one-pot GBB protocol. beilstein-journals.orgresearchgate.net This was achieved by reacting a variety of aldehydes and isocyanides with in situ generated 5-aminopyrazoles. beilstein-journals.org The yields for this library synthesis ranged from 23% to 83%, showcasing the versatility of the method. beilstein-journals.org

The table below illustrates the diversity generated in a portion of this library, highlighting the different substituents introduced from various aldehydes and isocyanides.

AldehydeIsocyanideProductYield (%)
p-Tolualdehydetert-Butyl isocyanide2-(tert-Butyl)-6-cyano-3-(p-tolyl)-1H-imidazo[1,2-b]pyrazole79
Benzaldehydetert-Butyl isocyanide2-(tert-Butyl)-3-phenyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile75
4-Chlorobenzaldehydetert-Butyl isocyanide2-(tert-Butyl)-3-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile83
2,4-Dichlorobenzaldehydetert-Butyl isocyanide2-(tert-Butyl)-3-(2,4-dichlorophenyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile54
p-TolualdehydeCyclohexyl isocyanide6-Cyano-2-cyclohexyl-3-(p-tolyl)-1H-imidazo[1,2-b]pyrazole68
BenzaldehydeCyclohexyl isocyanide2-Cyclohexyl-3-phenyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile65
4-ChlorobenzaldehydeBenzyl isocyanide2-Benzyl-3-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile51
Data represents a selection from a larger library synthesis. beilstein-journals.org

Furthermore, the synthesis of highly functionalized this compound analogues has been achieved by employing different starting materials in the optimized protocol, leading to even greater structural diversity with yields ranging from 54% to 79%. beilstein-journals.org The ability to efficiently generate such diverse libraries is crucial for exploring the structure-activity relationships of this compound derivatives in various therapeutic areas. beilstein-journals.org

Chemical Transformations and Reactivity of 1h Imidazo 1,2 B Pyrazole

Electrophilic Aromatic Substitution Reactions of the Imidazo[1,2-b]pyrazole Nucleus

The electron-rich nature of the 1H-imidazo[1,2-b]pyrazole ring system makes it susceptible to electrophilic substitution reactions. vulcanchem.com Among these, halogenation is a well-documented and synthetically useful transformation, often serving as a preliminary step for further derivatization through cross-coupling or metal-exchange reactions.

A key example is the selective bromination of the scaffold. When the nitrogen at the 1-position is protected, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, the molecule can be efficiently brominated. nih.gov Treatment of 1-SEM-protected this compound with N-bromosuccinimide (NBS) in acetonitrile (B52724) at room temperature leads to the selective formation of the 7-bromo derivative in high yield. nih.gov This reaction is notably rapid, reaching completion in as little as eight minutes. nih.gov The high regioselectivity for the C7-position highlights its activation by the heterocyclic system.

ReactantReagentConditionsProductYield
1-SEM-1H-imidazo[1,2-b]pyrazoleN-Bromosuccinimide (NBS)Acetonitrile, 25 °C, 8 min7-Bromo-1-SEM-1H-imidazo[1,2-b]pyrazole98%

This interactive table summarizes the key electrophilic bromination reaction on the this compound core.

Nucleophilic Substitution Reactions and Their Versatility

The this compound scaffold can also be modified through nucleophilic substitution reactions, particularly when suitable leaving groups are present on the ring or on substituents. For instance, a bromine atom at the 7-position can be displaced by various nucleophiles, providing a direct route to functionalized derivatives.

Furthermore, substituents introduced onto the core can serve as handles for nucleophilic attack. A chloroethyl group attached to the ring system, for example, offers a site for subsequent nucleophilic substitution, allowing for the extension of side chains or the introduction of new functional groups. vulcanchem.com Similarly, a carbonitrile group, which can be introduced via metalation strategies, is known to participate in nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold. evitachem.com

Metalation Strategies for Functionalization of the this compound Scaffold

Modern metalation techniques have become a cornerstone for the precise and regioselective functionalization of the this compound skeleton. nih.gov These strategies, which include bromine-magnesium exchange reactions and directed deprotonation using specialized bases, circumvent issues found in traditional methods and provide access to a diverse array of substituted products. rsc.orgnih.gov

A powerful method for functionalizing the C7-position begins with the previously described electrophilic bromination to install a bromine atom at this site. nih.govresearchgate.net This 7-bromo derivative then undergoes a highly efficient bromine-magnesium exchange reaction using reagents such as iPrMgCl·LiCl. rsc.orgnih.gov This process generates a C7-magnesiated intermediate, which is poised for reaction with a variety of electrophiles. researchgate.netrsc.org

Following functionalization at C7, further derivatization can be achieved at the C3-position through a regioselective magnesiation. nih.govresearchgate.net Using a strong, non-nucleophilic base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), the most acidic proton at the C3-position is selectively removed. rsc.orgnih.gov This generates a new magnesiated intermediate, enabling a second, directed functionalization on the same molecule. researchgate.net This sequential approach allows for controlled, multi-directional substitution on the heterocyclic core. rsc.org

The functionalization toolkit for the this compound scaffold is further expanded by regioselective zincation. nih.gov After the C7 and C3 positions have been substituted, the C2-position can be selectively metalated. rsc.org This is accomplished using a powerful zincating agent, TMP2Zn·MgCl2·2LiCl. nih.govresearchgate.net The use of this reagent directs the deprotonation to the remaining C2 site, creating a zincated intermediate that can then be used in subsequent coupling reactions. rsc.orgnih.gov

Interestingly, the C6-position can also be metalated using TMP2Zn·MgCl2·2LiCl. However, this reaction induces a fragmentation of the pyrazole (B372694) ring, leading to the formation of push-pull dyes containing a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. rsc.orgnih.gov This reactivity highlights the complex electronic nature of the scaffold and provides a pathway to novel chromophores. nih.gov

The true versatility of the metalation strategies is demonstrated by the wide range of electrophiles that can be used to "trap" the organometallic intermediates. nih.gov This allows for the introduction of a diverse array of functional groups at specific positions on the this compound nucleus. rsc.org

The C7-magnesiated species, formed via Br/Mg-exchange, can be reacted with electrophiles such as tosyl cyanide to introduce a nitrile group, or with S-phenyl sulfonothioate for thiolation. rsc.orgnih.gov Acylation and other carbon-carbon bond-forming reactions are also possible. nih.gov

The C3-magnesiated and C2-zincated intermediates are similarly reactive. For example, the C3-magnesiated species can undergo copper-catalyzed allylation, thiolation, and reactions with cyanoformates. rsc.orgnih.gov The C2-zincated intermediate is particularly useful for acylations and Negishi-type cross-couplings. rsc.orgnih.gov

PositionMetalating AgentElectrophileFunctional Group/Product TypeYield
C7iPrMgCl·LiClTosyl CyanideNitrile77%
C7iPrMgCl·LiClAllyl Bromide / CuCN·2LiClAllyl94%
C7iPrMgCl·LiClBenzoyl Chloride / Pd(PPh3)4Acyl60%
C3TMPMgCl·LiClAllyl Bromide / Cu-catalystAllyl65%
C3TMPMgCl·LiClPhSO2SPhThiophenyl69%
C3TMPMgCl·LiClEthyl CyanoformateEster65%
C2TMP2Zn·MgCl2·2LiClAcyl ChloridesAcyl61-81%

This interactive table displays a selection of trapping reactions for metalated this compound intermediates, showcasing the diversity of achievable functionalizations. rsc.orgnih.govuni-muenchen.de

Regioselective Zincations with TMP-Bases

Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically use a halogenated or metalated pyrazole as a coupling partner.

Negishi Coupling: The Negishi coupling has proven highly effective for this system. nih.govbeilstein-journals.org After generating a zincated intermediate, for instance at the C2 or C3 position, it can be coupled with various aryl halides in the presence of a palladium catalyst. rsc.orgnih.gov For example, after magnesiation at C3 and subsequent transmetalation with zinc chloride, Negishi cross-couplings with a range of substituted aryl iodides proceed in good to excellent yields (57-89%). rsc.orgnih.gov

Suzuki Coupling: The Suzuki reaction is another prominent method used for derivatization. google.com The 7-bromo-1-SEM-1H-imidazo[1,2-b]pyrazole intermediate serves as an excellent substrate for Suzuki-Miyaura coupling. Reaction with an aryl boronic acid, such as 4-chlorophenylboronic acid, in the presence of a palladium catalyst like Pd(PPh3)4, efficiently yields the C7-arylated product.

Kumada Coupling: Kumada-type cross-couplings have also been successfully applied. The C7-magnesiated intermediate, generated from the Br/Mg exchange, can be directly coupled with electron-rich and electron-deficient aryl iodides using a PEPPSI-iPr catalyst, affording yields between 68-88%. rsc.orgnih.gov

Coupling TypePositionSubstrateCoupling PartnerCatalystYield
KumadaC7C7-Magnesiated IntermediateAryl IodidesPEPPSI-iPr68-88%
SuzukiC77-Bromo Intermediate4-Chlorophenylboronic acidPd(PPh3)474%
NegishiC3C3-Zincated IntermediateAryl IodidesPd(PPh3)457-89%

This interactive table summarizes various cross-coupling reactions used to derivatize the this compound scaffold. rsc.orgnih.gov

Oxidation and Reduction Chemistry of the Imidazo[1,2-b]pyrazole System

The this compound core and its derivatives can undergo both oxidation and reduction reactions, typically involving functional groups attached to the bicyclic system rather than the aromatic core itself under mild conditions. The specific outcome of these reactions is highly dependent on the nature of the substituents and the reagents employed.

For instance, substituted 1H-imidazo[1,2-b]pyrazoles can be selectively oxidized. An aldehyde group at the 6-position can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium-based reagents. smolecule.comsmolecule.com Similarly, if a substituent such as a furan (B31954) ring is present, it can undergo oxidation. smolecule.comvulcanchem.com The core itself can be oxidized under specific conditions to yield corresponding oxides. evitachem.com

Reduction reactions are also a key feature of the system's chemistry. A notable example is the reduction of a chloroethyl group attached to the ring, which can be converted to an ethyl group using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in an anhydrous solvent. smolecule.com Depending on the reagents used, reduction reactions can lead to a variety of derivatives, including dihydro derivatives. evitachem.com

Table 1: Examples of Oxidation and Reduction Reactions on Substituted Imidazo[1,2-b]pyrazoles

Reaction TypeStarting Functional GroupReagent ExamplesProduct Functional Group
OxidationAldehydePotassium permanganate, Chromium trioxideCarboxylic Acid
OxidationFuran RingOxidizing agentsOxidized Furan Derivatives
ReductionChloroethyl GroupLithium aluminum hydride, Sodium borohydrideEthyl Group

Ring Fragmentation Reactions Leading to Novel Chemical Structures

One of the most significant reactions of the this compound system is a ring-opening fragmentation of the pyrazole moiety. This transformation provides access to unique, non-heterocyclic structures with interesting electronic and photophysical properties.

This fragmentation is notably induced by metalation at the 6-position of a functionalized this compound. nih.govrsc.org Specifically, treatment with a zinc-based reagent like TMP₂Zn·MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) initiates the process. nih.govrsc.org The reaction is presumed to proceed through a zincated intermediate. nih.gov An electronic shift towards the bridgehead nitrogen atom then triggers the cleavage of the pyrazole ring, resulting in the formation of a second nitrile group. nih.gov

The pyrazole ring fragmentation reaction is a powerful method for synthesizing push-pull dyes. nih.govrsc.orgrsc.orgresearchgate.net This reaction transforms the bicyclic this compound into a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile structure. nih.govrsc.org These resulting molecules are classified as push-pull dyes because they contain electron-donating and electron-accepting groups connected through a π-conjugated system. nih.gov The core of these dyes is considered proaromatic. nih.govrsc.org This synthetic route provides access to a variety of newly functionalized dyes that exhibit distinct fluorescence in solution when irradiated with UV light. nih.gov The optical properties can be tuned; for example, introducing a benzoyl substituent leads to a significant red shift in both absorption and photoluminescence. rsc.org

Table 2: Ring Fragmentation of this compound to Push-Pull Dyes

Starting Material TypeReagentKey IntermediateProduct Type
Functionalized 1H-imidazo[1,2-b]pyrazoles (Type 11)TMP₂Zn·MgCl₂·2LiCl (9)Zincated Intermediate (13)Push-Pull Dyes (Type 14)

As described in the cited literature, where specific compound types are denoted by numbers. nih.gov

The notable optical properties of the push-pull dyes derived from this compound fragmentation are a direct result of an intramolecular charge transfer (ICT) phenomenon. rsc.orgmdpi.com In these systems, the connection of an electron-donor group (the dihydroimidazole (B8729859) part) and an electron-acceptor group (the malononitrile (B47326) part) via the π-system facilitates the formation of a new, low-energy molecular orbital upon excitation. rsc.org This charge-transferred state has a significantly smaller energy gap from the ground state, allowing for the absorption of lower-energy visible light. rsc.org The ICT character is visualized through resonance structures that depict the charge separation across the molecule. rsc.org

Formation of Push-Pull Dyes with Proaromatic Cores

Cyclization Reactions for More Complex Architectures

The this compound ring system not only undergoes transformations but also serves as a crucial building block in cyclization and cyclocondensation reactions to construct more elaborate molecules. The synthesis of the core itself often involves cyclization, for example, through the reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds followed by further functionalization and ring closure. evitachem.commdpi.com

Functionalized 1H-imidazo[1,2-b]pyrazoles can be used as precursors for further cyclization. For example, new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles have been synthesized in good yields via the cyclocondensation of 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles. researchgate.net Additionally, multicomponent reactions, such as a four-component condensation of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH₂NC), and 5-amino-1H-pyrazole-4-carbonitrile, can be employed to build the imidazo[1,2-b]pyrazole skeleton, yielding complex products like 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles. researchgate.net These methods highlight the utility of the imidazo[1,2-b]pyrazole scaffold in creating diverse and complex chemical architectures. researchgate.net

Medicinal Chemistry and Pharmacological Potential of 1h Imidazo 1,2 B Pyrazole Derivatives

Diverse Biological Activities of 1H-Imidazo[1,2-b]pyrazoles

The 1H-imidazo[1,2-b]pyrazole core is a versatile scaffold that has been the subject of extensive research due to its wide range of biological activities. researchgate.netnih.gov Derivatives of this heterocyclic system have been shown to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govontosight.airsc.org The specific biological effects are largely dependent on the nature and position of substituents on the imidazo[1,2-b]pyrazole ring system. ontosight.ai This structural versatility allows for the fine-tuning of pharmacological profiles to enhance potency and selectivity for various therapeutic targets. ontosight.ai

Anticancer and Antitumor Properties

The potential of this compound derivatives as anticancer and antitumor agents is a significant area of investigation. researchgate.netnih.gov These compounds have demonstrated efficacy against various cancer cell lines, including leukemia and breast cancer. mdpi.comcore.ac.uk Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical cellular processes necessary for tumor progression. mdpi.comnih.gov

A key characteristic of many this compound derivatives is their ability to inhibit the proliferation of cancer cells and trigger apoptosis, or programmed cell death. For instance, certain imidazo[1,2-b]pyrazole-7-carboxamides have been shown to hamper the viability of various leukemia cell lines. mdpi.com One particular derivative, DU385, was found to be highly effective against HL-60 (acute promyelocytic leukemia), MOLT-4 (acute T-lymphoblastic leukemia), and MV-4-11 (biphenotypic B myelomonocytic leukemia) cells, with IC50 values in the nanomolar range. mdpi.com

The induction of apoptosis is a crucial mechanism for the anticancer activity of these compounds. Studies have shown that treatment with imidazo[1,2-b]pyrazole-7-carboxamides leads to the activation of apoptotic pathways in leukemia cells. mdpi.com This is evidenced by an increase in both early and late apoptotic cell populations. mdpi.com For example, in MV-4-11 cells, treatment resulted in a 60% late apoptotic population, while in HL-60 cells, a 50% early apoptotic population was observed. mdpi.com The process of apoptosis induction involves the depolarization of the mitochondrial membrane and the activation of key executioner enzymes like caspase-3. nih.govresearchgate.net

Furthermore, some derivatives have been observed to cause cell cycle arrest, another mechanism that contributes to the inhibition of cancer cell proliferation. nih.govresearchgate.net For instance, one study reported that an imidazo[1,2-b]pyrazole-7-carboxamide derivative induced G2/M phase arrest in HL-60 cells after 72 hours of incubation. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Imidazo[1,2-b]pyrazole-7-carboxamide DU385 on Various Leukemia Cell Lines

Cell Line Type of Leukemia IC50 Value (nM)
HL-60 Acute Promyelocytic Leukemia 16.54
MOLT-4 Acute T-lymphoblastic Leukemia 27.24
MV-4-11 Biphenotypic B Myelomonocytic Leukemia 32.25

Data sourced from a study on the cytotoxic effects of imidazo[1,2-b]pyrazole-7-carboxamides. mdpi.com

The anticancer effects of this compound derivatives are often mediated by their interaction with specific molecular targets, particularly protein kinases and their associated signaling pathways. nih.govnih.gov These pathways, including the p38 mitogen-activated protein kinase (p38MAPK), extracellular signal-regulated kinase (ERK1/2), and protein kinase B (AKT) pathways, are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and angiogenesis. nih.govnih.gov

Several studies have demonstrated the ability of imidazo[1,2-b]pyrazoles to modulate the phosphorylation status and activity of these kinases. For example, some derivatives have been shown to inhibit the phosphorylation of p38MAPK in human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.gov Interestingly, the substitution pattern on the imidazo[1,2-b]pyrazole scaffold can determine the specific kinase pathway that is targeted. nih.gov This allows for the development of compounds with selective inhibitory profiles. For instance, the imidazo-pyrazole derivative 9e was found to strongly inhibit p38MAPK phosphorylation without affecting ERK1/2 and AKT phosphorylation. nih.gov

In the context of acute myeloid leukemia (AML), an imidazo[1,2-b]pyrazole-7-carboxamide derivative was observed to induce ERK phosphorylation as an early survival response, which was followed by an increase in the percentage of anti-apoptotic Bcl-xlbright and pAktbright cells. nih.govnih.gov This initial survival response ultimately gives way to differentiation and apoptosis. nih.gov

Table 2: Kinase Inhibitory Profile of Selected Imidazo[1,2-b]pyrazole Derivatives

Compound Target Pathway Effect Cell Line
Imidazo-pyrazole 9e p38MAPK Strong inhibition of phosphorylation HUVEC, Human Platelets
Imidazo-pyrazole 9e ERK1/2, AKT No inhibition of phosphorylation HUVEC
Imidazo[1,2-b]pyrazole-7-carboxamide derivative ERK, AKT Increased phosphorylation (early response) HL-60

This table summarizes findings from studies on the kinase inhibitory activities of imidazo[1,2-b]pyrazole derivatives. nih.govnih.govnih.gov

One of the earliest recognized biological activities of the this compound scaffold is the inhibition of DNA synthesis. researchgate.net The compound 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) has been shown to inhibit DNA synthesis in cultured animal cells without affecting bacterial cells, indicating a degree of selectivity. researchgate.net This inhibition is thought to occur through the targeting of ribonucleotide reductase, a crucial enzyme for the production of deoxyribonucleotides, the building blocks of DNA. nih.gov

The inhibitory effect of IMPY on DNA synthesis can be reversed by the addition of deoxyguanosine and is potentiated by deoxycytidine, suggesting a specific mode of action that differs from other known DNA synthesis inhibitors. researchgate.net This unique mechanism makes it a potentially useful tool for synchronizing mammalian cells in culture and as an alternative therapeutic strategy for conditions characterized by uncontrolled cell proliferation, such as cancer. researchgate.net In vivo studies in mice with L1210 and P388 leukemia showed that IMPY could synchronize tumor cells in the S phase of the cell cycle. nih.gov

Recent research has highlighted the potential of this compound derivatives in the context of acute myeloid leukemia (AML) and the modulation of myeloid-derived suppressor cells (MDSCs). nih.govnih.gov An imidazo[1,2-b]pyrazole-7-carboxamide derivative, DU325, has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, including AML cells and MDSCs. nih.gov

In studies using the HL-60 AML cell line, DU325 treatment led to signs of granulocytic differentiation, such as increased expression of CD11b and myeloperoxidase (MPO) activity, and a decrease in the expression of CD33. nih.govnih.gov This differentiation was followed by apoptosis, as evidenced by mitochondrial depolarization and caspase-3 activation. nih.gov The compound was also effective on patient-derived AML cells, inducing apoptosis with an IC50 of 80 nM. nih.govnih.gov

Furthermore, DU325 demonstrated activity against MDSCs, which are immature myeloid cells that can suppress the immune response in cancer. nih.gov The compound reduced the viability of both monocytic (CD11b+/Ly6C+) and granulocytic (CD11b+/Ly6G+) splenic MDSCs from a murine breast cancer model. nih.gov This suggests that this compound derivatives could have a dual benefit in cancer therapy by directly killing cancer cells and by alleviating the immunosuppressive tumor microenvironment.

Table 3: Effects of Imidazo[1,2-b]pyrazole-7-carboxamide DU325 on AML and MDSCs

Cell Type Effect Key Markers
HL-60 (AML) Granulocytic differentiation followed by apoptosis Increased CD11b, MPO activity; Decreased CD33
Patient-derived AML cells Apoptosis IC50: 80 nM
Murine Splenic MDSCs Reduced viability Reduction in CD11b+/Ly6C+ and CD11b+/Ly6G+ populations

This table summarizes the effects of DU325 on AML and MDSCs based on published research. nih.govnih.gov

Effects on DNA Synthesis in Mammalian Cells

Anti-inflammatory Effects

In addition to their anticancer properties, this compound derivatives have demonstrated significant anti-inflammatory potential. researchgate.netnih.gov Inflammation is a complex biological response that is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research.

Derivatives of this compound have been shown to inhibit key processes in the inflammatory cascade. For instance, they can inhibit neutrophil chemotaxis, which is the directed movement of neutrophils to sites of inflammation. This effect is often mediated by the modulation of inflammatory signaling pathways. Some derivatives have been found to inhibit pro-inflammatory cytokines and enzymes such as IKK-2, which plays a crucial role in the inflammatory response. The anti-inflammatory activity of these compounds is also linked to their ability to inhibit the production of reactive oxygen species (ROS) and to modulate the p38MAPK signaling pathway, which is involved in the production of inflammatory mediators. nih.gov The presence of a furan-2-yl substituent on the this compound scaffold has been suggested to enhance its anti-inflammatory activity. vulcanchem.com

Modulation of Inflammatory Pathways and ROS Production

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are, in part, attributed to their ability to modulate key inflammatory pathways and reduce the production of reactive oxygen species (ROS). nih.gov Inflammation is a complex biological response implicated in numerous diseases, and the overproduction of ROS can lead to oxidative stress and cellular damage. nih.gov

Certain imidazo[1,2-b]pyrazole derivatives have demonstrated the ability to inhibit the phosphorylation of p38MAPK, a key enzyme in inflammatory signaling pathways. nih.gov By interfering with this pathway, these compounds can potentially reduce the inflammatory response. nih.gov Furthermore, studies have shown that some of these derivatives can effectively block ROS production, highlighting their antioxidant potential. nih.govnih.gov For instance, newly synthesized pyrazole (B372694) and imidazo-pyrazole compounds have shown interesting inhibitory effects on ROS production in human platelets. nih.gov

The anti-inflammatory potential of these compounds is an active area of research, with studies exploring their effects on various inflammatory mediators and signaling cascades. researchgate.netresearchgate.netnih.gov

Antiviral Activity

The this compound scaffold has been identified as a promising framework for the development of antiviral agents. beilstein-journals.orgsorbonne-universite.frscirp.org Research has demonstrated the activity of these derivatives against a range of viruses.

Notably, certain imidazo[1,2-b]pyrazole derivatives have shown efficacy against Herpes Simplex Virus type 1 (HSV-1) in infected mammalian cells. sorbonne-universite.frscirp.org The antiviral properties of these compounds are often linked to their ability to interfere with viral replication or other essential viral processes. sorbonne-universite.fr The broad-spectrum antiviral potential of this class of compounds continues to be an area of active investigation. ontosight.aisorbonne-universite.fr

Antimicrobial and Antibacterial Properties

A significant body of research has highlighted the antimicrobial and antibacterial capabilities of this compound derivatives. ontosight.aiontosight.airesearchgate.netresearchgate.net These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating a broad spectrum of activity. researchgate.netresearchgate.net The antimicrobial efficacy is often dependent on the specific substitutions on the imidazo[1,2-b]pyrazole core. researchgate.net

Efficacy Against Resistant Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa)

Of particular importance is the demonstrated activity of certain this compound derivatives against drug-resistant bacterial strains, which pose a significant threat to public health. acs.org

Studies have shown that some of these compounds exhibit notable inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. semanticscholar.orgmdpi.comnih.gov For example, one study reported that an imidazo[1,2-b]pyrazole derivative was 65-fold more potent than ampicillin (B1664943) against Escherichia coli. mdpi.com Another study found that pyrano[2,3-c]pyrazoles, which can be related to the imidazo[1,2-b]pyrazole scaffold, showed significant inhibition zones against these resistant strains. nih.gov

The development of novel antimicrobial agents is a critical area of research, and the promising activity of this compound derivatives against resistant pathogens makes them an important class of compounds for further investigation. researchgate.netacs.org

Antidiabetic Activity (e.g., Alpha-Glucosidase Inhibition)

Certain derivatives of this compound have emerged as potential therapeutic agents for diabetes, primarily through their ability to inhibit the α-glucosidase enzyme. researchgate.netbeilstein-journals.orgscribd.com α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia.

Numerous studies have synthesized and evaluated series of this compound derivatives for their α-glucosidase inhibitory activity. researchgate.netscribd.comresearchgate.net In many cases, these compounds have shown significantly higher inhibitory potency than the standard drug, acarbose (B1664774). researchgate.netscribd.comresearchgate.net For instance, one study reported a derivative, compound 4j, with an IC50 value of 95.0 ± 0.5 µM, which is considerably lower than that of acarbose (IC50 = 750 ± 1.5 µM). researchgate.netscribd.com Kinetic studies have further elucidated the mechanism of inhibition, with some compounds acting as competitive inhibitors of the enzyme. researchgate.net

Below is a table summarizing the α-glucosidase inhibitory activity of selected this compound derivatives from a representative study. scribd.com

CompoundR GroupAr GroupIC50 (µM)
4at–Bu168.6 ± 1.2
4bt–Bu303.5 ± 0.9
4ct–Bu164.5 ± 0.9
4iCyclohexyl182.8 ± 1.3
4jCyclohexyl95.0 ± 0.5
4kCyclohexyl235.7 ± 0.8
Acarbose (Standard)750 ± 1.5

Enzyme Inhibitory Activities (e.g., Cyclooxygenase, Jun Kinase, Carbonic Anhydrase)

Beyond α-glucosidase, derivatives of this compound have demonstrated inhibitory activity against a range of other enzymes implicated in various diseases. researchgate.netmdpi.comtandfonline.comnih.gov

Cyclooxygenase (COX): Some imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netnih.govmdpi.com For example, imidazo[1,2-b]pyrazol-3-one derivatives have been investigated for their COX-2 inhibitory potential. mdpi.com

Jun Kinase (JNK): The mitogen-activated protein kinase (MAPK) family, which includes c-Jun N-terminal kinases (JNK), are involved in cellular processes like proliferation and apoptosis and are considered promising drug targets. nih.gov

Carbonic Anhydrase: Certain pyrazole derivatives, a class of compounds related to imidazo[1,2-b]pyrazoles, have been studied as inhibitors of carbonic anhydrase isoforms. tandfonline.comnih.gov

The ability of this scaffold to interact with and inhibit various enzymes underscores its versatility in medicinal chemistry.

Analgesic and Anticonvulsant Properties

The pharmacological profile of this compound derivatives also extends to the central nervous system, with studies reporting their potential as analgesic and anticonvulsant agents. globalresearchonline.netresearchgate.netacs.org

The structural features of these compounds can be modified to enhance their activity in these areas. While the exact mechanisms are still under investigation, the observed analgesic and anticonvulsant effects suggest that these derivatives may interact with specific receptors or ion channels in the central nervous system. The exploration of imidazo[1,2-a]pyridines, a related class of compounds, has also revealed analgesic and anticonvulsant activity, further supporting the potential of this general structural motif. acs.org

Structure-Activity Relationship (SAR) Studies of 1H-Imidazo[1,2-b]pyrazoles

The exploration of this compound derivatives in medicinal chemistry has revealed a scaffold with significant therapeutic potential, particularly in oncology. researchgate.netontosight.ai Structure-activity relationship (SAR) studies are crucial in deciphering how chemical modifications to this core structure influence its biological activity. These studies provide a roadmap for designing more potent and selective drug candidates. ontosight.aiontosight.ai

The substitution pattern on the this compound ring system is a key determinant of its pharmacological effects. ontosight.aiontosight.ai Research has shown that the positions and nature of substituents can dramatically alter the compound's interaction with biological targets. ontosight.ai For instance, in the context of anticancer activity, the presence of specific groups at defined positions on the fused imidazole (B134444) and pyrazole rings can lead to significant variations in cytotoxicity against cancer cell lines. researchgate.net

Studies have indicated that C-7 aminomethylated compounds featuring a 6-membered ring, such as N-methylpiperazine or morpholine, exhibit high anticancer potency. researchgate.net Conversely, the introduction of a fourth substituent on a C-2/C-3/C-6/C-7 tetrasubstituted imidazo[1,2-b]pyrazole core does not consistently enhance anticancer activity. researchgate.net

The level of saturation within the imidazo[1,2-b]pyrazole scaffold also plays a role in its biological profile. For example, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been investigated for their anti-inflammatory properties. globalresearchonline.net The specific arrangement of substituents on this partially saturated core influences its activity. globalresearchonline.netontosight.ai

The following table summarizes the impact of different substitution patterns on the anticancer activity of a series of this compound-7-carboxamides.

CompoundR1 SubstituentR2 SubstituentAnticancer Activity (IC50 in µM)
39 HMethylMCF-7: >100, 4T1: >100, HL-60: 1.13
42 HCyclopropylMCF-7: >100, 4T1: >100, HL-60: 1.35
33 HHMCF-7: >100, 4T1: >100, HL-60: 2.18
63 4-FluorophenylHMCF-7: 0.89, 4T1: 1.21, HL-60: 0.183

Data sourced from a study on imidazo[1,2-b]pyrazole-7-carboxamides. core.ac.uk

The introduction of specific functional groups at various positions of the this compound scaffold is a common strategy to modulate its physicochemical and pharmacological properties. The trifluoromethyl group (CF3), for instance, is a bioisostere often employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.

In the context of this compound derivatives, the strategic placement of a trifluoromethyl group can significantly influence their biological activity. For example, in a series of novel triazole-imidazo[1,2-b]pyrazoles designed as anti-melanoma agents, a derivative bearing a trifluoromethylphenyl group was synthesized and evaluated. mdpi.com While this particular compound was not the most potent in the series, its synthesis highlights the exploration of trifluoromethyl substitution as a means to modulate activity. mdpi.com

Another study on pyrazole derivatives reported that a compound with a trifluoromethyl group exhibited optimal anti-inflammatory activity compared to reference drugs. globalresearchonline.net This suggests that the electron-withdrawing nature and steric bulk of the trifluoromethyl group can be advantageous in specific therapeutic applications.

The functionalization of the this compound core is not limited to trifluoromethyl groups. A wide array of electrophiles can be introduced at various positions, leading to diverse derivatives with potentially unique biological activities. rsc.orgnih.gov For example, selective metalation followed by trapping with electrophiles allows for the introduction of cyano, tosyl, and silyl (B83357) groups, among others, at positions 3 and 7. rsc.orgnih.gov

A primary goal in medicinal chemistry is the optimization of a lead compound's potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. For this compound derivatives, this involves a multi-faceted approach. ontosight.aiontosight.ai

Potency and Selectivity: The potency of this compound derivatives can be fine-tuned by modifying the substituents on the heterocyclic core. For example, in a series of Aurora kinase inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) core, a close analogue of the this compound scaffold, small nonpolar groups at C-6 were preferred, with a methyl group improving cell penetration. nih.gov Furthermore, the synthesis of a library of this compound-7-carboxamides led to the identification of compounds with sub-micromolar cytotoxic activities, demonstrating that manipulation of the C-7 position can significantly enhance potency. core.ac.uk

Selectivity, the ability of a drug to interact with its intended target over others, is crucial for minimizing off-target effects. The diverse substitution patterns achievable with the this compound scaffold allow for the exploration of interactions with the specific amino acid residues of a target protein, thereby enhancing selectivity. acs.org

Pharmacokinetic Profile: The pharmacokinetic properties of this compound derivatives are heavily influenced by their physicochemical characteristics, such as solubility and metabolic stability. rsc.orgrsc.org As will be discussed further, the this compound scaffold itself is being explored as a bioisostere to improve these properties. rsc.orgrsc.org The introduction of polar functional groups or the modification of existing substituents can enhance aqueous solubility, which is often a challenge for heterocyclic compounds. rsc.org

Ongoing research focuses on synthesizing and evaluating new derivatives to establish a clear understanding of how structural modifications translate to improved potency, selectivity, and a more favorable pharmacokinetic profile, ultimately leading to the development of viable drug candidates. ontosight.aiontosight.ai

Role of Specific Functional Groups and Their Positions (e.g., trifluoromethyl group)

This compound as a Non-Classical Isostere

The concept of isosterism, where one atom or group of atoms is replaced by another with similar physical and/or chemical properties, is a cornerstone of drug design. This compound has emerged as a promising non-classical isostere, particularly as a replacement for the indole (B1671886) nucleus. rsc.orgrsc.org

The indole ring is a common motif in many biologically active compounds and approved drugs. However, indole-containing compounds can suffer from poor aqueous solubility and metabolic instability, often due to oxidation of the electron-rich indole ring by cytochrome P450 enzymes. rsc.org The search for suitable indole replacements is therefore an active area of research.

The this compound scaffold has been identified as a potential non-classical isostere of indole. rsc.orgrsc.org This is exemplified by the work done on pruvanserin (B1233070), a selective 5-HT2A serotonin (B10506) receptor antagonist that contains an indole moiety and was investigated for the treatment of insomnia. rsc.org Researchers synthesized an isostere of pruvanserin where the indole ring was replaced by a this compound core. rsc.orgrsc.org

The rationale for this replacement lies in the similar spatial arrangement and electronic properties of the two bicyclic systems, which could allow the isostere to retain the pharmacological activity of the parent compound while potentially offering improved physicochemical properties. rsc.org

A significant advantage of using the this compound scaffold as an indole isostere is the potential for improved aqueous solubility and metabolic stability. rsc.orgrsc.org

In the case of the pruvanserin isostere, comparative assays demonstrated that the substitution of the indole ring with a this compound resulted in a significant improvement in solubility in aqueous media. rsc.orgrsc.orgnih.gov This is a critical factor for drug development, as poor solubility can hinder absorption and bioavailability. The improved solubility of the this compound isostere was predicted to lead to better performance in physiological media. rsc.org

Furthermore, the replacement of the indole ring is often motivated by the goal of enhancing metabolic stability. rsc.org The this compound core, with its different electronic distribution and potential sites of metabolism compared to indole, may be less susceptible to the oxidative metabolic pathways that can deactivate indole-containing drugs. rsc.org This can lead to a longer half-life and improved pharmacokinetic profile.

The following table compares the lipophilicity of Pruvanserin and its this compound isostere, highlighting the impact of the scaffold replacement on this key physicochemical property.

CompoundCore Scaffoldlog D (pH 7.4)
Pruvanserin Indole2.4
Isostere 4 This compound1.1

Data sourced from a study on the selective functionalization of the this compound scaffold. A lower log D value indicates lower lipophilicity and generally higher aqueous solubility. rsc.org

Spectroscopic and Computational Characterization of 1h Imidazo 1,2 B Pyrazole

Experimental Spectroscopic Techniques for Structural Elucidation

A suite of experimental spectroscopic methods is employed to elucidate the structure of 1H-imidazo[1,2-b]pyrazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. ontosight.ai One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

For the parent this compound, characteristic signals in the ¹H NMR spectrum (in DMSO-d6) include a broad singlet for the N-H proton at approximately 10.96 ppm and distinct doublets and multiplets for the other protons on the fused ring system between 5.61 and 7.48 ppm. rsc.org The ¹³C NMR spectrum (in DMSO-d6) displays signals corresponding to the five carbon atoms of the bicyclic core, typically appearing between 78.3 and 141.9 ppm. rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of these signals and for confirming the connectivity of the atoms within the molecule. nih.govbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in establishing the connectivity across the fused ring system.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the proton network within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to confirm stereochemistry and conformation.

The application of these 2D NMR techniques has been vital in confirming the exclusive presence of the this compound tautomer over other potential regioisomeric and tautomeric forms. nih.govbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, DMSO-d6) ¹³C Chemical Shift (ppm, DMSO-d6)
H1 (NH) 10.96 (brs) -
H2/H3 7.44 (dd), 7.13 (dd) 141.9, 141.0
H5 5.61 (dd) 78.3
H6 7.48 (dd) 117.9
C7a - 107.3

Data sourced from a study on the selective functionalization of the this compound scaffold. rsc.org

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. ontosight.ai High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.orgvulcanchem.com For the parent compound, C₅H₅N₃, the calculated exact mass is 107.0478, which has been confirmed by HRMS analysis. rsc.org

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for these compounds, particularly for derivatives that may be less volatile or thermally stable. mdpi.com This method allows for the ionization of the molecule directly from solution, often yielding the protonated molecule [M+H]⁺, which is then detected by the mass analyzer. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, characteristic absorption bands can be observed. For instance, N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. mdpi.com Carbonyl (C=O) stretching vibrations in substituted derivatives are observed around 1657 cm⁻¹. mdpi.com The fingerprint region of the IR spectrum, which is unique to each molecule, can also be used for identification purposes. A study on triazole-imidazo[1,2-b]pyrazoles reported characteristic NH stretching bands around 3278-3381 cm⁻¹. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound derivatives corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given compound and can be influenced by the solvent and the substituents on the heterocyclic core. mdpi.com

Certain functionalized 1H-imidazo[1,2-b]pyrazoles have been shown to exhibit interesting photophysical properties, such as fluorescence. nih.gov For example, fragmentation of the pyrazole (B372694) ring in some derivatives can lead to the formation of push-pull dyes that absorb in the visible range and display intense fluorescence. nih.govmdpi.com The study of these properties is important for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. vulcanchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. beilstein-journals.org This technique has been used to confirm the fused ring structure and the planarity of the imidazo[1,2-b]pyrazole core. For example, the crystal structure of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole revealed that the pyrazole portion is planar, while the dihydroimidazole (B8729859) ring adopts a shallow half-chair conformation.

Table 2: Selected Crystallographic Data for 2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.098
b (Å) 7.225
c (Å) 10.980

Data from the structural analysis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole.

UV-Vis Spectroscopy and Photophysical Properties

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a significant role in complementing experimental data and providing deeper insights into the structural and electronic properties of this compound. nih.gov These theoretical studies can be used to:

Predict and confirm the geometry and stability of different tautomers and conformers.

Calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data.

Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity and photophysical behavior. vulcanchem.com

Elucidate reaction mechanisms and predict the regioselectivity of chemical reactions. researchgate.net

For instance, DFT calculations have been used to elucidate the isomerization mechanism in related pyrazole systems and to understand the reactivity of the this compound scaffold in functionalization reactions. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular geometry and electronic properties of chemical structures. researchgate.net For heterocyclic systems like this compound and its derivatives, DFT calculations are crucial for predicting their three-dimensional structure and understanding their stability. researchgate.netmaterialsciencejournal.org

Typically, the geometry of the molecule is optimized using a specific functional, such as B3LYP, in combination with a basis set like 6-311++G(d,p). materialsciencejournal.orgnih.govderpharmachemica.com This process determines the most stable conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. materialsciencejournal.org These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. grafiati.com Furthermore, DFT is used to calculate electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity. researchgate.net

HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. nih.govderpharmachemica.com

ParameterSymbolFormulaDescription
Chemical Potentialμ(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system. nih.gov
Chemical Hardnessη(ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution. nih.gov
Chemical Softnessσ1 / ηThe reciprocal of hardness, indicating higher reactivity. nih.gov
Electrophilicity Indexωμ2 / 2ηMeasures the propensity of a species to accept electrons. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from computational calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net Red-colored areas on the MEP map indicate negative potential, highlighting sites prone to electrophilic attack, while blue areas show positive potential, indicating sites susceptible to nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Molecular Dynamics Simulations and Drug-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the this compound scaffold, MD simulations provide critical insights into its behavior when interacting with biological targets such as enzymes or receptors. researchgate.net

Prediction of Reactivity and Functionalization Pathways

Computational predictions of reactivity, often guided by DFT calculations, can inform synthetic strategies for modifying the this compound core. Experimental studies have successfully demonstrated the selective functionalization of this scaffold at various positions, allowing for the introduction of diverse chemical groups to tune its properties. nih.govrsc.org

Key functionalization methods have been developed that offer high regioselectivity:

Position 7: Functionalization at this position is typically achieved through a bromine/magnesium exchange reaction on a pre-brominated scaffold, followed by trapping the resulting organometallic intermediate with an electrophile. nih.gov

Position 3: This position can be selectively metalated using a base like TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl). The resulting intermediate can then react with various electrophiles. nih.gov

Position 2: Following functionalization at positions 7 and 3, the C-2 position can be targeted for a third functionalization using a more powerful base system, such as TMP₂Zn·MgCl₂·2LiCl. nih.gov

These predictable pathways are essential for creating libraries of derivatives for structure-activity relationship (SAR) studies. For example, these methods were used to synthesize an isostere of the drug pruvanserin (B1233070), where replacing an indole (B1671886) ring with the this compound scaffold led to significantly improved aqueous solubility. nih.gov

Target PositionMethodReagentsDescription
7Br/Mg-ExchangeiPrMgCl·LiClPerformed on a 7-bromo-substituted scaffold to create a Grignard-like reagent, which is then quenched with an electrophile. nih.gov
3Regioselective MagnesiationTMPMgCl·LiClDirect deprotonation at the most acidic C-H bond (C-3) to form an organometallic intermediate for subsequent reaction. nih.gov
2Regioselective ZincationTMP₂Zn·MgCl₂·2LiClFunctionalization at the remaining C-H position after positions 7 and 3 have been substituted. nih.gov

In Silico Molecular Modeling for Enzyme Inhibition and DNA Gyrase Studies

The this compound scaffold is a valuable pharmacophore for designing enzyme inhibitors. In silico molecular modeling, particularly molecular docking, is a cornerstone of this process. mdpi.comnih.gov Docking studies predict how a ligand (a derivative of the scaffold) fits into the active site of a target enzyme and estimates the binding affinity.

This approach has been applied to explore the potential of this compound derivatives against various enzymes:

α-Glucosidase Inhibition: A series of novel this compound derivatives were designed and evaluated as α-glucosidase inhibitors. nih.gov Molecular modeling studies were conducted on the most potent compounds to understand their binding mode within the enzyme's active site, revealing that they could be more potent than the standard drug acarbose (B1664774). nih.gov

DNA Gyrase Inhibition: While direct studies on the parent compound are limited, related pyrazole-containing structures have been extensively studied as DNA gyrase inhibitors. bohrium.commdpi.comnih.gov Molecular docking and DFT calculations on pyrazole-Schiff base hybrids, for instance, were used to explore their binding interactions with the DNA gyrase enzyme, a key target for antibacterial agents. mdpi.com These studies help elucidate the structural requirements for effective inhibition and guide the synthesis of more potent compounds.

Applications Beyond Medicinal Chemistry and Future Research Directions

Material Science Applications of 1H-Imidazo[1,2-b]pyrazole Derivatives

The inherent properties of the this compound scaffold make it a valuable component in the development of advanced materials. evitachem.commdpi.com Its applications in this field are expanding, particularly in the creation of sophisticated dyes and components for organic electronics.

Development of Fluorescent Push-Pull Dyes

A significant advancement in the material science applications of 1H-Imidazo[1,2-b]pyrazoles is their use as precursors for fluorescent push-pull dyes. nih.gov These dyes are characterized by having electron-donating and electron-accepting groups connected by a π-conjugated system. rsc.org This architecture facilitates an intramolecular charge transfer (ICT), which is responsible for their unique optical properties. rsc.org

Fragmentation of the pyrazole (B372694) ring within functionalized 1H-Imidazo[1,2-b]pyrazoles leads to the formation of push-pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. nih.govrsc.org These resulting dyes exhibit distinct fluorescence when irradiated with UV light. nih.gov The strong electron-withdrawing nature of the malononitrile (B47326) group combined with the electron-donating proaromatic 2-methylene-2,3-dihydro-1H-imidazole creates a potent donor-acceptor system. rsc.org This interaction leads to a lower energy gap for electron excitation, often enabling absorption of visible light. rsc.org

Optoelectronic Properties in Organic Field-Effect Transistors (OFET), Organic Light-Emitting Diodes (OLED), and Organic Photovoltaic Cells (OPVC)

The unique optoelectronic properties of push-pull dyes derived from 1H-Imidazo[1,2-b]pyrazoles make them highly sought-after for applications in various organic electronic devices. rsc.org The intramolecular charge transfer characteristic of these dyes is a key feature for their use in:

Organic Field-Effect Transistors (OFETs): These devices are fundamental components of modern electronics.

Organic Light-Emitting Diodes (OLEDs): Used in high-quality displays for televisions, monitors, and mobile phones.

Organic Photovoltaic Cells (OPVCs): Offer a promising avenue for solar energy conversion.

The development of these materials from this compound precursors highlights the scaffold's potential in creating next-generation electronic components. rsc.org

Catalysis and Organic Transformations

Beyond material science, the this compound scaffold is finding a role in the field of catalysis, particularly in environmentally friendly, metal-free reactions.

Role in Metal-Free Photoredox-Catalysis

Push-pull compounds, including those derived from 1H-Imidazo[1,2-b]pyrazoles, have found application in metal-free photoredox-catalysis. nih.govrsc.org This type of catalysis utilizes visible light to drive chemical reactions, offering a more sustainable alternative to traditional metal-catalyzed processes. The ability of these dyes to absorb visible light and facilitate electron transfer makes them effective photocatalysts for a variety of organic transformations. researchgate.net

Advanced Drug Delivery Systems Incorporating this compound

Recent research has explored the incorporation of this compound derivatives into advanced drug delivery systems. One study focused on developing a hydrogel formulation for the dermal delivery of an antiproliferative imidazo-pyrazole compound for treating melanoma. mdpi.com

A hydrogel was prepared using an antibacterial resin as a gelling agent to encapsulate the this compound derivative. mdpi.com The resulting hydrogel demonstrated favorable properties for a topical formulation, including:

High hydrophilicity

Significant porosity (85%) mdpi.com

Excellent swelling capability (552%) mdpi.com

Sustained and quantitative release of the active compound mdpi.com

These characteristics suggest that this compound-based hydrogels could be a promising platform for the targeted and controlled delivery of therapeutic agents. mdpi.comsemanticscholar.org

Patent Landscape and Commercial Applications of 1H-Imidazo[1,2-b]pyrazoles

The patent landscape for this compound and its derivatives reflects its growing importance. Patents have been filed for various applications, including their use as protein kinase inhibitors and in other therapeutic contexts. google.comgoogle.com While many patents are focused on medicinal chemistry, the emerging applications in material science and catalysis are likely to spur further patent activity in these areas.

Commercially, the primary applications of 1H-Imidazo[1,2-b]pyrazoles are currently centered around their role as building blocks in pharmaceutical and agrochemical research. rsc.org The development of novel materials, such as the fluorescent dyes and components for organic electronics, opens up new avenues for commercialization in the electronics and materials industries. evitachem.comrsc.org

Future Perspectives and Emerging Areas of Research

The exploration of this compound and its derivatives is expanding beyond its well-established role in medicinal chemistry. The unique structural and electronic properties of this heterocyclic scaffold have opened up new avenues of research in diverse scientific and technological fields. Future research is poised to capitalize on these properties, leading to novel applications in material science, agrochemicals, and catalysis, among other areas. The ongoing development of innovative synthetic methodologies will further accelerate the discovery of new functionalities and applications for this versatile compound.

Advancements in Material Science

The this compound framework is emerging as a valuable building block for the creation of advanced functional materials. nih.govrsc.org Its inherent electronic characteristics, which can be fine-tuned through targeted chemical modifications, make it a promising candidate for applications in organic electronics.

Organic Dyes and Solar Cells : Researchers have successfully utilized the this compound scaffold as a precursor for developing novel dyes. evitachem.com A notable development involves the fragmentation of the pyrazole ring within the scaffold to create push-pull dyes. nih.govrsc.org These dyes, characterized by their electron-donating and electron-withdrawing components, are integral to the development of dye-sensitized solar cells (DSSCs) and other optical applications. evitachem.com

Organic Electronics : The distinct electronic properties of functionalized this compound derivatives make them suitable for use in organic electronic devices. There is growing interest in their potential application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the electronic properties of the scaffold through selective functionalization presents an opportunity to enhance the performance and efficiency of these devices.

Innovations in Agrochemicals

The N-heterocyclic structure of this compound is a key feature that has drawn attention from the agrochemical industry. nih.govrsc.org Research in this area is focused on developing new generations of pesticides and other crop protection agents.

Pesticide Development : The biological activity of compounds based on the imidazo[1,2-b]pyrazole structure is being explored for the development of novel pesticides. Derivatives of this scaffold can serve as intermediates in the synthesis of new agrochemicals. smolecule.com The goal is to create more effective and environmentally benign pesticides by incorporating this versatile scaffold. researchgate.net

Emerging Applications and Research Directions

Beyond material science and agrochemicals, the this compound scaffold is finding its way into other innovative areas of research.

Biochemical Probes : The capacity of certain this compound derivatives to modulate the activity of specific enzymes makes them valuable tools for biochemical research. evitachem.com They can be employed as molecular probes to investigate and understand complex metabolic pathways. evitachem.com

Advanced Drug Delivery Systems : A recent study has highlighted the potential of incorporating imidazo-pyrazole derivatives into hydrogel formulations for dermal drug delivery. mdpi.com This approach was investigated for the treatment of melanoma, demonstrating the potential of this scaffold in creating sophisticated drug delivery vehicles. mdpi.com

Green Synthesis and Catalysis : The development of environmentally friendly and efficient methods for synthesizing this compound derivatives remains a key area of future research. The use of green catalysts, such as Etidronic acid, in one-pot synthesis strategies represents a significant step towards sustainable chemical production. researchgate.net Further exploration of novel catalytic systems is expected to yield even more efficient and atom-economical synthetic routes.

Non-classical Isosteres : In a research direction that bridges medicinal chemistry with materials science, the this compound scaffold is being investigated as a non-classical isostere for the indole (B1671886) ring system. nih.govrsc.org This substitution has been shown to significantly improve the aqueous solubility of drug candidates, a critical parameter for bioavailability. nih.govrsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1H-imidazo[1,2-b]pyrazole derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A one-pot, sequential approach using mild conditions (e.g., 10–60 min at room temperature) enables the synthesis of highly substituted derivatives with variable substitution patterns. This method avoids complex purification and leverages cyclocondensation of readily available precursors like aminopyrazoles and carbonyl compounds . For regioselective bromination, N-bromosuccinimide (NBS) in acetonitrile achieves >98% yield at position 7, facilitating subsequent functionalization .

Q. How can regioselective functionalization of the this compound scaffold be achieved?

  • Methodological Answer : Use Br/Mg-exchange with iPrMgCl·LiCl to functionalize position 7, followed by TMPMgCl·LiCl for metalation at position 3 and TMP₂Zn·MgCl₂·2LiCl for position 2. Sequential trapping with electrophiles (e.g., allyl bromides, cyanides) enables tetra-substitution. For example, Negishi cross-coupling with Pd(OAc)₂/SPhos catalysts achieves arylations in 57–89% yield .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Use UV/vis spectroscopy to monitor charge-transfer transitions (e.g., absorption peaks at 430 nm for push-pull dyes) and HPLC for logD/logP measurements to assess lipophilicity. X-ray crystallography (e.g., CCDC 2097280) resolves regiochemical ambiguities, while ¹H/¹³C NMR confirms substitution patterns .

Advanced Research Questions

Q. How do contradictions in solubility and bioactivity arise when replacing indole with this compound in drug analogs?

  • Methodological Answer : The this compound core reduces logD by 0.5–1.0 units compared to indole, enhancing aqueous solubility (e.g., 4.5 mg/mL vs. 0.2 mg/mL for pruvanserin analogs). However, the lower pKa (~7.3 vs. indole’s ~9.5) may alter protonation states in physiological conditions, requiring in vitro assays (e.g., 5-HT2A receptor binding) to validate retained activity .

Q. What strategies mitigate pyrazole ring fragmentation during metalation at the 6-position?

  • Methodological Answer : Fragmentation occurs when TMP₂Zn·MgCl₂·2LiCl metalates position 6, yielding (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. To suppress this, introduce electron-withdrawing groups (e.g., esters, nitriles) at position 3 to stabilize the ring. Alternatively, use SEM-protected intermediates to direct metalation to less reactive positions .

Q. How can push-pull dyes derived from this compound be optimized for organic electronics?

  • Methodological Answer : Incorporate strong acceptors (e.g., benzoyl groups) and donors (e.g., N,N-dimethylamino) to enhance intramolecular charge transfer (ICT). For example, compound 14e shows a red-shifted absorption (λₐᵦₛ = 430 nm) and amplified photoluminescence due to its A-π-D-π-A quadrupolar system. DFT calculations and cyclic voltammetry validate HOMO-LUMO gaps for OLED applications .

Q. What experimental designs resolve regiochemical conflicts in multi-step functionalization?

  • Methodological Answer : Use orthogonal protecting groups (e.g., SEM for nitrogen) and kinetic control with TMP bases to prioritize metalation at sterically accessible sites. For example, SEM-protected 5b undergoes bromination at position 6 without ring cleavage, enabling subsequent Negishi coupling .

Key Research Findings

  • Synthetic Innovation : Sequential metalation-functionalization enables tetra-substitution with <60% overall yield, overcoming traditional limitations of fused-ring synthesis .
  • Drug Design : The scaffold’s lower logD improves solubility but necessitates pKa-adjusted formulations for bioavailability .
  • Materials Science : Quadrupolar dyes exhibit tunable ICT for optoelectronic devices, validated by PLQY >20% in thin films .

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1H-Imidazo[1,2-b]pyrazole

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